Biotin-PEG2-Mal

Beschreibung

Role of Biotin-PEG2-Mal as a Bifunctional Linker in Bioconjugation

As a bifunctional linker, this compound possesses two distinct reactive functionalities: the maleimide (B117702) group and the biotin (B1667282) group. alfa-chemistry.com The maleimide group is highly reactive towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins and peptides, forming a stable, irreversible thioether bond under specific pH conditions (pH 6.5-7.5). broadpharm.commdpi.comacs.org The biotin moiety, on the other hand, serves as an affinity tag that can bind with high specificity and affinity to avidin (B1170675) or streptavidin proteins. alfa-chemistry.combiochempeg.com This dual reactivity allows this compound to bridge two different molecules or a molecule and a surface, enabling targeted immobilization, detection, or purification in various biomedical and biochemical applications. alfa-chemistry.combiochempeg.com For example, it can be used to label antibodies, enzymes, oligonucleotides, or nanoparticles with biotin for subsequent capture or detection using avidin or streptavidin conjugates. alfa-chemistry.com

Strategic Utility of the Polyethylene (B3416737) Glycol (PEG) Spacer in this compound Conjugates

The inclusion of a polyethylene glycol (PEG) spacer arm in this compound provides several strategic advantages in bioconjugation. alfa-chemistry.comaxispharm.com PEG is a hydrophilic, flexible, and non-immunogenic polymer. thermofisher.combiosyn.com The PEG spacer increases the solubility of the biotin conjugates in aqueous solutions, which is particularly beneficial when conjugating hydrophobic molecules. axispharm.comthermofisher.comseracare.com It also helps to minimize non-specific binding and aggregation, contributing to cleaner results in assays and purifications. thermofisher.comnih.gov Furthermore, the flexible nature of the PEG chain provides space between the conjugated molecules, reducing steric hindrance and allowing the biotin moiety to efficiently interact with avidin or streptavidin without interfering with the function of the molecule to which it is conjugated. thermofisher.comthermofisher.comfrontiersin.org The specific length of the PEG spacer, in this case, a PEG2 unit (two ethylene (B1197577) glycol repeats), influences the distance between the biotin tag and the molecule being labeled, which can be optimized for specific assay formats and applications. nih.gov Studies have shown that the PEG spacer is necessary for successful streptavidin capture compared to alkyl spacers, and different PEG lengths can impact the sensitivity and selectivity in certain applications like nanopore sensing. nih.govnih.govresearchgate.net

Fundamental Significance of Biotin-Avidin/Streptavidin Interactions in Research Architectures

The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally high binding affinity (dissociation constant (Kd) in the range of 10-14 to 10-15 M). thermofisher.comsouthernbiotech.combosterbio.commdpi.comencyclopedia.pub This remarkably stable and specific interaction forms the cornerstone of numerous research architectures and biotechnological applications. thermofisher.comsouthernbiotech.combosterbio.commdpi.comencyclopedia.pub The interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it highly robust for various experimental conditions. thermofisher.comsouthernbiotech.combosterbio.commdpi.com

In research, the biotin-avidin/streptavidin system is widely exploited for detection, immobilization, and purification purposes. thermofisher.comsouthernbiotech.combosterbio.commdpi.comencyclopedia.pub Biotinylated molecules, created using linkers like this compound, can be captured or detected by avidin or streptavidin conjugated to enzymes, fluorescent dyes, magnetic beads, or solid supports. alfa-chemistry.comthermofisher.comsouthernbiotech.combosterbio.com This allows for signal amplification in detection assays like ELISA, Western blot, and immunohistochemistry, as multiple biotin molecules can be attached to a single target molecule, and each avidin/streptavidin molecule can bind up to four biotins. thermofisher.comsouthernbiotech.com The interaction is also invaluable for affinity purification, enabling the efficient isolation of biotinylated proteins or nucleic acids from complex mixtures. southernbiotech.combosterbio.com The stability and high affinity of the biotin-(strept)avidin bond provide significant advantages over other non-covalent interactions in various biochemical assays and diagnostic platforms. mdpi.comencyclopedia.pub

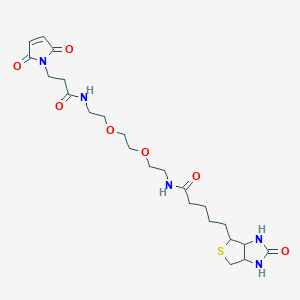

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXVIKHFVPSZ-HOIFWPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-39-8 | |

| Record name | Maleimide PEO2-biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305372-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Principles of Bioconjugation Mediated by Biotin Peg2 Mal

Mechanism of Maleimide-Thiol Coupling in Biotin-PEG2-Mal Conjugation Chemistry

The core reactivity of this compound in bioconjugation lies in the specific reaction between its maleimide (B117702) group and free sulfhydryl (thiol, -SH) groups present in target biomolecules, most commonly the cysteine residues in proteins axispharm.comnih.govthermofisher.comcreative-biolabs.com. This reaction is a cornerstone of thiol-directed bioconjugation due to its efficiency and selectivity under physiological conditions axispharm.com.

Formation of Stable, Irreversible Thioether Linkages

The reaction between the maleimide moiety of this compound and a sulfhydryl group proceeds via a Michael addition mechanism axispharm.comnih.govthermofisher.com. In this reaction, the thiolate anion (the deprotonated form of a thiol) acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring nih.govthermofisher.com. This addition results in the formation of a stable, five-membered succinimide (B58015) ring with the sulfur atom of the thiol covalently linked to one of the carbons of the original maleimide double bond axispharm.comnih.govthermofisher.com. The resulting bond is a thioether linkage nih.govthermofisher.com.

Historically, the thioether linkage formed by maleimide-thiol coupling has been considered irreversible under typical biological conditions thermofisher.comacs.org. This stability is advantageous for creating robust conjugates that maintain their integrity in complex biological environments nih.govthermofisher.com. However, recent studies have indicated that the thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of excess free thiols, leading to potential deconjugation creative-biolabs.comprolynxinc.com. Hydrolysis of the succinimide ring can also occur, forming a maleamic acid derivative, which can influence conjugate stability prolynxinc.com. Despite these findings, the thioether bond itself, once formed, is not cleavable by reducing agents commonly used to break disulfide bonds thermofisher.com.

Influence of the PEG Spacer on Bioconjugation Dynamics and Efficiency

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG2 unit (containing two ethylene (B1197577) glycol units), in the structure of this compound plays a significant role in influencing the bioconjugation process and the properties of the resulting conjugates axispharm.comthermofisher.comchempep.comlifetein.com. PEG is a flexible, hydrophilic, and biocompatible polymer widely used in bioconjugation and drug delivery applications chempep.comscbt.comnih.govwikipedia.org.

Reduction of Steric Hindrance in Macromolecular Interactions

The PEG spacer in this compound acts as a flexible linker between the biotin (B1667282) moiety and the maleimide reactive group nanosoftpolymers.comcreativepegworks.comthermofisher.com. This flexibility and extended structure help to reduce steric hindrance that might otherwise occur between the relatively large biomolecule being conjugated and the biotin tag or other interacting molecules (such as avidin (B1170675) or streptavidin) axispharm.comchempep.comlifetein.comnih.govinterchim.fr. By providing a physical separation, the PEG spacer allows for better accessibility of the maleimide group to the target thiol on the biomolecule during the conjugation reaction nih.gov. Furthermore, in downstream applications, the PEG spacer can improve the binding efficiency of the biotinylated conjugate to its binding partner by minimizing unfavorable steric interactions lifetein.comnih.gov. This is particularly important when conjugating to complex or large biomolecules like proteins axispharm.comlifetein.com.

Enhancement of Solubility and Biocompatibility of Conjugates

Beyond solubility, PEGylation is widely recognized for improving the biocompatibility of conjugated molecules chempep.comlifetein.comscbt.comnih.govwikipedia.orginterchim.fr. PEG is generally non-toxic and non-immunogenic, which helps to reduce potential adverse immune responses and minimize non-specific binding in biological systems chempep.comwikipedia.orginterchim.fr. The presence of the PEG spacer can also contribute to increased stability of the conjugate in biological fluids by reducing aggregation and providing a shield against enzymatic degradation lifetein.comwikipedia.orgcreativepegworks.com. While PEG2 is a relatively short PEG spacer, it still contributes to these beneficial properties compared to a direct conjugation without a spacer thermofisher.comchempep.cominterchim.fr.

Optimization of Reaction Parameters for this compound Conjugation

Achieving efficient and specific conjugation using this compound requires careful optimization of several reaction parameters axispharm.comnih.govuu.nlresearchgate.net. Key factors influencing the success of maleimide-thiol coupling include pH, temperature, reaction time, and the molar ratio of reactants axispharm.comnih.govuu.nlresearchgate.net.

As discussed previously, maintaining the reaction pH between 6.5 and 7.5 is critical for maximizing the specificity of the maleimide towards thiols and minimizing side reactions with amines and maleimide hydrolysis axispharm.comthermofisher.comcreative-biolabs.com. Reaction temperature also plays a role; while the reaction can proceed at room temperature, lower temperatures may be used to slow down the reaction and improve control, particularly with sensitive biomolecules nih.govuu.nl.

Reaction time is another important parameter. The maleimide-thiol reaction is generally fast, often reaching completion within minutes to a few hours depending on the concentrations and accessibility of the reactive groups axispharm.comnih.govuu.nl. However, prolonged reaction times, especially at higher pH or temperature, can increase the risk of side reactions and conjugate instability prolynxinc.comuu.nl.

The molar ratio of this compound to the target biomolecule (specifically, the number of available free thiols on the biomolecule) is a crucial factor for optimizing conjugation efficiency and controlling the degree of labeling nih.govuu.nlresearchgate.net. Using an insufficient amount of the maleimide reagent will result in incomplete labeling, while a large excess can increase the likelihood of off-target reactions or hydrolysis of the maleimide before it reacts with a thiol nih.govuu.nl. Optimization studies often involve testing a range of molar ratios to determine the optimal balance for achieving high conjugation efficiency with minimal side products nih.govuu.nl. For instance, studies have shown optimal conjugation efficiencies at maleimide to thiol ratios ranging from 2:1 to 5:1, depending on the specific biomolecule and conditions nih.govuu.nl.

Furthermore, the storage conditions of maleimide-activated reagents like this compound are important, as maleimides can hydrolyze over time, especially in the presence of moisture axispharm.comnih.govuu.nl. Storing the reagent in a dry environment and at a low temperature (e.g., -20°C) helps maintain its reactivity broadpharm.comaxispharm.com. The reaction buffer composition can also influence efficiency and stability researchgate.net.

| Parameter | Optimal Range/Considerations | Effect on Conjugation |

| pH | 6.5 - 7.5 | Maximizes thiol specificity, minimizes side reactions |

| Temperature | Room temperature to 4°C | Influences reaction rate and biomolecule stability |

| Reaction Time | Minutes to a few hours (requires optimization) | Ensures complete labeling, minimizes side reactions |

| Molar Ratio | Optimized based on target (e.g., 2:1 to 5:1) nih.govuu.nl | Controls labeling efficiency and degree of conjugation |

| Storage | Dry, low temperature (-20°C) | Maintains maleimide reactivity |

Note: This is a simplified representation, and optimal parameters can vary depending on the specific biomolecule and application.

Stoichiometric Considerations and Molar Ratios for Controlled Labeling

Controlling the stoichiometry and molar ratios of this compound to the target molecule is essential for achieving controlled labeling and optimizing conjugation efficiency. The goal is often to achieve a specific degree of labeling, such as incorporating a defined number of biotin molecules per protein molecule.

For protein labeling, a molar excess of the maleimide reagent relative to the protein is typically used to ensure that most available thiol groups on the protein react thermofisher.comthermofisher.com. The recommended starting point for the molar ratio of maleimide to protein often ranges from 5:1 to 20:1, particularly for protein solutions at concentrations greater than 2 mg/mL thermofisher.com. When labeling more dilute protein solutions, a higher relative molar excess of the reagent may be necessary to achieve comparable labeling results thermofisher.com.

The optimal molar ratio can vary depending on several factors, including the specific protein being labeled (e.g., the number and accessibility of free thiol groups), the protein concentration, the reaction time, temperature, and the desired labeling density thermofisher.com. Therefore, it is often recommended to empirically optimize the molar ratio for each specific protein and application .

For labeling smaller molecules containing thiol groups, the stoichiometric considerations might differ. One protocol suggests using a 1:1.2 molar ratio of Biotin-PEG2-Maleimide to the thiol-containing molecule aatbio.com. This indicates that a slight excess of the thiol-containing molecule might be used in some cases when conjugating to small molecules.

Controlling stoichiometry is also important to avoid undesirable side reactions or product heterogeneity. For instance, if a molecule contains multiple thiol groups, using a limited amount of the maleimide reagent can favor the labeling of the most reactive thiols. Conversely, using a large excess aims to label all available thiols. In cases where a molecule has multiple reactive sites, careful control of the maleimide to molecule ratio is crucial to prevent the formation of unwanted byproducts, such as cross-linked species or molecules labeled with multiple biotin moieties when only single labeling is desired researchgate.net.

After the conjugation reaction is complete, it is typically necessary to remove any excess, unreacted this compound from the labeled molecule. This is commonly achieved through purification techniques such as gel filtration (size exclusion chromatography) or dialysis, which separate the larger labeled molecules from the smaller reagent molecules biotium.comatto-tec.comthermofisher.comthermofisher.comaatbio.comthermofisher.com. For small-scale reactions, spin columns can also be used for purification biotium.comaatbio.comthermofisher.com.

Example Molar Ratios for Protein Labeling:

| Target Molecule | Recommended Starting Maleimide:Protein Molar Ratio | Protein Concentration | Source |

| Protein (general) | 10:1 - 20:1 | 1-10 mg/mL | |

| Protein (general) | 10:1 - 20:1 | 50-100 µM | thermofisher.com |

| Protein (general) | 5:1 - 20:1 | > 2 mg/mL | thermofisher.com |

| IgG Antibody (example calculation) | 20:1 | 2 mg/mL | thermofisher.com |

| Thiol-containing small molecule | 1:1.2 (this compound:Thiol molecule) | Not specified | aatbio.com |

Note: These are recommended starting points, and optimization may be required for specific applications.

The degree of biotinylation, or the average number of biotin molecules conjugated per target molecule, can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by biotin thermofisher.comthermofisher.com.

Strategic Methodologies for Biotin Peg2 Mal Conjugation

Preparation of Sulfhydryl-Containing Substrates for Biotin-PEG2-Mal Derivatization

The maleimide (B117702) group of this compound reacts specifically with free sulfhydryl groups. Therefore, substrates must either intrinsically contain accessible thiols or be modified to introduce them.

Introduction of Exogenous Thiol Groups into Biomolecules and Surfaces

If a molecule or surface does not possess sufficient intrinsic sulfhydryl groups, exogenous thiol groups can be introduced thermofisher.comchemimpex.com. This can be achieved by modifying other functional groups, such as primary amines or carboxyl groups, to incorporate thiol moieties tcichemicals.comthermofisher.com. For example, reagents like SATA (N-succinimidyl S-acetylthioacetate) or SATP (N-succinimidyl S-acetylthiopropionate) can be used to convert primary amines into protected thiols (acetylated thiols), which are then deprotected to reveal free thiols for reaction with maleimides tcichemicals.com. Alternatively, 2-iminothiolane (B1205332) (Traut's Reagent) can directly react with primary amines to introduce a free thiol tcichemicals.com.

Introducing thiol groups allows for the site-specific or controlled derivatization of molecules or surfaces that would otherwise not be amenable to maleimide chemistry chemimpex.compapyrusbio.com.

Conjugation of this compound to Biological Macromolecules

The primary application of this compound is the conjugation of biotin (B1667282) to biological macromolecules, particularly proteins and peptides, through the reaction with free sulfhydryl groups fishersci.belumiprobe.comtcichemicals.comacs.orgbiosynth.comwikipedia.orgthermofisher.com. This process, known as biotinylation, is widely used in various biological assays and applications due to the strong avidin-biotin interaction thermofisher.comthermofisher.com.

Protein and Peptide Biotinylation with this compound

Biotinylation of proteins and peptides using this compound involves reacting the maleimide group with accessible sulfhydryl groups thermofisher.comlumiprobe.com. This reaction is typically carried out in buffered solutions at a pH between 6.5 and 7.5 to ensure specificity for thiols broadpharm.comthermofisher.comthermofisher.comthermofisher.com. Buffers commonly used include PBS, Tris, and HEPES lumiprobe.comthermofisher.com. The reaction is often performed at room temperature for a few hours or overnight at 4°C thermofisher.comlumiprobe.com.

The concentration of the protein and the molar excess of this compound are critical parameters that influence the efficiency and extent of biotinylation thermofisher.com. A molar excess of the biotinylation reagent over the protein's available thiol groups is typically used to drive the reaction to completion thermofisher.comthermofisher.comlumiprobe.com. For protein solutions greater than 2 mg/mL, a 5- to 20-fold molar excess of the reagent is often a starting point thermofisher.com. For more dilute protein solutions, a greater relative molar excess may be necessary thermofisher.com.

After the conjugation reaction, it is essential to remove excess, unreacted this compound and any reaction byproducts. This is commonly achieved through purification techniques such as gel filtration (size exclusion chromatography), dialysis, or ultrafiltration thermofisher.comlumiprobe.comtcichemicals.comaatbio.com. Adding a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol, can quench any remaining reactive maleimide before purification thermofisher.com.

Site-Specific Labeling Strategies

While maleimide chemistry inherently targets cysteine residues, achieving truly site-specific labeling often requires strategies that control the location of free thiols fishersci.bechemimpex.com. In proteins with multiple cysteine residues, reduction of disulfide bonds can expose several potential labeling sites, leading to heterogeneous biotinylation broadpharm.comacs.org.

One approach for site-specific labeling involves the selective reduction of specific disulfide bonds, such as the interchain disulfides in antibodies, which are often more accessible than intrachain disulfides nih.gov. By carefully controlling reduction conditions, a defined number of thiols can be generated at specific locations nih.gov.

Another strategy involves introducing a single free cysteine residue at a desired location in a protein through genetic engineering acs.orgiris-biotech.de. This engineered cysteine then serves as the primary target for maleimide-based biotinylation, leading to a more homogeneous product with biotin attached at a single, predetermined site acs.org. Site-specific labeling can be advantageous as it may help preserve the biological activity of the protein, particularly if random labeling could interfere with functional regions like antigen-binding sites in antibodies broadpharm.com.

Solid-Phase Biotinylation Techniques

Solid-phase biotinylation offers several advantages over traditional solution-phase methods, including easier removal of excess reagents and byproducts, reduced sample handling, and improved recovery of the labeled protein thermofisher.comfishersci.senih.gov. In solid-phase protocols, the protein to be biotinylated is first immobilized onto a solid support thermofisher.comfishersci.senih.gov. For antibodies, this can be achieved using supports like nickel-chelated agarose, which binds to histidine-rich regions in the Fc portion of IgG antibodies thermofisher.comfishersci.senih.gov.

Once immobilized, the protein can be subjected to reduction of disulfide bonds (if necessary) and then reacted with this compound directly on the column thermofisher.comnih.gov. Excess biotinylation reagent and reaction byproducts are simply washed away while the labeled protein remains bound to the support thermofisher.comfishersci.senih.gov. The biotinylated protein is then eluted from the solid support under mild conditions thermofisher.comfishersci.senih.gov. This method eliminates the need for post-reaction purification steps like dialysis or gel filtration, saving time and minimizing protein loss thermofisher.comfishersci.senih.gov. Solid-phase biotinylation kits utilizing Maleimide-PEG2-Biotin are commercially available and have been optimized for labeling specific amounts of antibodies thermofisher.comthermofisher.com.

This compound Mediated Conjugation to Small Molecules

This compound can be used for the conjugation of small molecules containing free sulfhydryl groups. The reaction involves dissolving this compound and the thiol-containing small molecule in a solvent like DMSO at a specific molar ratio (e.g., 1:1.2 molar ratio of biotin/thiol-containing molecule). The mixture is typically stirred at room temperature for a few hours (e.g., 2-4 hours). aatbio.comaatbio.com

Detailed research findings on specific small molecule conjugations with this compound were not extensively detailed in the search results, but the general protocol indicates a straightforward reaction scheme. Purification of the resulting small molecule conjugates can be achieved using techniques such as HPLC. aatbio.comaatbio.com

Surface Functionalization and Material Modification Using this compound

This compound and related biotin-PEG-maleimide linkers are widely used for modifying various surfaces and materials, leveraging the maleimide's reactivity towards thiols and biotin's affinity for avidin (B1170675)/streptavidin. nanosoftpolymers.comalfa-chemistry.comchemimpex.commsesupplies.com This functionalization is crucial for creating bioengineered interfaces with specific binding capabilities and enhanced properties like reduced non-specific binding due to the PEG spacer. alfa-chemistry.comresearchgate.net

Immobilization on Planar Substrates and Biosensor Surfaces

Biotin-PEG-maleimide linkers are employed to immobilize biomolecules onto planar substrates, particularly for biosensing applications. alfa-chemistry.comnanosoftpolymers.comresearchgate.netthieme-connect.comgoogle.com The process often involves creating a surface with immobilized streptavidin or neutravidin, which then serves as a capture layer for the biotinylated linker. researchgate.netresearchgate.net The maleimide group on the other end of the linker can then react with thiol-containing biomolecules, such as peptides or proteins, immobilizing them onto the surface. researchgate.net

For example, a biotin-polyethyleneglycol-11-maleimide spacer was used to immobilize an antimicrobial peptide (AMP) onto gold surfaces functionalized with biotin-terminated thiols and subsequently coated with neutravidin. researchgate.net The maleimide group of the spacer reacted with the thiol groups of the AMP, creating a stable linkage. researchgate.net Similarly, functionalized polyelectrolytes incorporating maleimide or biotin have been used to create bioengineered coatings on various substrates like gold, silicon dioxide, and indium tin oxide for biosensing applications, allowing for orthogonal anchoring of biological entities. researchgate.netthieme-connect.com

Functionalization of Nanoparticles, Liposomes, and Vesicles

Biotin-PEG is extensively used to functionalize the surface of nanoparticles, liposomes, and vesicles. aatbio.comalfa-chemistry.comresearchgate.netgoogle.com This functionalization serves multiple purposes, including enabling site-specific biotinylation for downstream conjugation, enhancing colloidal stability and dispersibility in aqueous systems, and reducing protein adsorption and immunogenicity (PEGylation effect). alfa-chemistry.comnih.gov

PEGylated nanoparticles, liposomes, and micelles modified with biotin-PEG are frequently used to encapsulate and deliver various therapeutic agents, including chemotherapeutics, nucleic acids, and proteins. alfa-chemistry.comgoogle.commdpi.com The biotinylation allows for targeting these delivery systems to cells or tissues expressing avidin or streptavidin, or to surfaces coated with these proteins. alfa-chemistry.com For instance, biotin-PEG-lipids can be inserted into lipid bilayers for membrane engineering and biosensing. alfa-chemistry.com While specific details on this compound functionalization of these nanocarriers were not extensively provided, the general principle of using biotin-PEG linkers with maleimide functionality for attaching thiol-containing molecules to the surface of these structures is well-established in the context of targeted delivery and surface modification. alfa-chemistry.comnih.gov

Purification and Analytical Characterization of this compound Conjugates

Purification and characterization are critical steps after conjugation to isolate the desired biotinylated product and confirm the success of the reaction.

Chromatographic Purification Techniques for Conjugate Isolation

Chromatographic techniques are commonly employed to purify this compound conjugates from excess reagents, unreacted starting materials, and reaction byproducts. For small molecule conjugates, HPLC (High-Performance Liquid Chromatography) is a suitable method, often using solvent systems like ammonium (B1175870) acetate/water and acetonitrile. aatbio.comaatbio.com

For larger molecules like proteins conjugated with this compound, size exclusion chromatography (SEC), such as gel filtration on a Sephadex G-25 column, is effective for removing lower molecular weight species like excess biotinylation reagent and hydrolysis products. thermofisher.comaatbio.comaatbio.comresearchgate.net Affinity chromatography using immobilized streptavidin, avidin, or NeutrAvidin resins is also a powerful technique for purifying biotinylated conjugates, leveraging the strong biotin-avidin interaction. thermofisher.comfishersci.com This method allows for the capture of the biotinylated product while unbound molecules are washed away, followed by elution of the purified conjugate. thermofisher.com

Analytical characterization of biotinylated conjugates can involve determining the degree of labeling (DOL), which represents the average number of biotin molecules conjugated per molecule of the target substance. This can be estimated using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in kit format. fishersci.comthermofisher.cn Spectrophotometric methods can also be used to measure the concentration of the purified conjugate and potentially estimate the DOL based on the absorbance of the labeled molecule and the biotinylation reagent.

Mass Spectrometry-Based Characterization of Biotinylated Species

Mass spectrometry (MS) is a powerful analytical technique widely used for the identification, characterization, and quantification of proteins and peptides, including those that have undergone post-translational modifications or chemical labeling such as biotinylation. When this compound is used to label proteins, MS can provide detailed information about the sites of biotinylation and the extent of labeling.

The general approach involves conjugating this compound to the target protein, often through reaction with cysteine residues due to the maleimide functionality broadpharm.comthermofisher.com. Following the conjugation reaction, excess, non-reacted biotinylation reagent is typically removed through methods like dialysis or desalting thermofisher.comthermofisher.comthermofisher.combroadpharm.com. The biotinylated protein can then be subjected to enzymatic digestion, commonly with trypsin, to produce a mixture of peptides.

Mass spectrometric analysis of these peptides allows for the identification of biotinylated species. Biotinylation introduces a specific mass shift to the modified peptides, corresponding to the molecular weight of the this compound moiety (525.62 Da for C23H35N5O7S) medchemexpress.combiorxiv.org. By searching for peptides with this characteristic mass addition, researchers can pinpoint the specific amino acid residues that have been labeled with biotin biorxiv.orgresearchgate.net. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed, where peptides are separated by liquid chromatography before being introduced into the mass spectrometer for fragmentation and analysis. The resulting fragmentation spectra provide sequence information, allowing for the confident identification of the biotinylated peptide and the exact site of modification researchgate.netnih.govnih.gov.

Furthermore, mass spectrometry can be used for the quantitative analysis of biotinylation, providing insights into the stoichiometry of labeling – the average number of biotin molecules attached per protein molecule nih.govcreative-proteomics.com. Different MS-based strategies exist for quantitative analysis, including label-free quantification or methods involving isotopic labeling. The strong interaction between biotin and streptavidin can also be leveraged in MS workflows; biotinylated peptides or proteins can be enriched using streptavidin-coated beads or columns prior to MS analysis, which helps to isolate the labeled species from complex mixtures and improve detection sensitivity nih.govnih.govsigmaaldrich.comgoogle.com. Studies have demonstrated the effectiveness of MS in identifying numerous biotinylated peptides and their corresponding proteins, allowing for comprehensive analysis of protein modification biorxiv.org.

Spectrophotometric Quantification of Biotinylation (e.g., HABA Assay Principles)

Spectrophotometric methods offer a simpler and more accessible approach for quantifying the extent of biotinylation, particularly for determining the mole-to-mole ratio of biotin to protein. The HABA (4´-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method based on the high affinity binding between biotin and avidin.

The principle of the HABA assay relies on the interaction between HABA dye and avidin. When HABA binds to avidin, it forms a complex that exhibits a distinct absorbance maximum at 500 nm thermofisher.comthermofisher.comgbiosciences.comeurogentec.comwindows.netanaspec.com. Biotin has a significantly higher affinity for avidin than HABA (biotin-avidin K(_d) ≈ 10 M compared to HABA-avidin K(_d) ≈ 5.8 x 10 M) anaspec.com. Therefore, when a solution containing a biotinylated protein is added to the HABA-avidin complex, the biotinylated molecules displace the HABA from its binding sites on avidin thermofisher.comthermofisher.comgbiosciences.comeurogentec.comwindows.netanaspec.com. This displacement of HABA results in a decrease in the absorbance of the solution at 500 nm, which is directly proportional to the amount of biotin present in the sample thermofisher.comthermofisher.comgbiosciences.comeurogentec.comwindows.netanaspec.com.

To perform the HABA assay, a known amount of biotinylated protein sample is added to a pre-mixed solution of HABA and avidin. The absorbance at 500 nm is measured before and after the addition of the biotinylated sample thermofisher.comthermofisher.comgbiosciences.comwindows.net. The change in absorbance ((\Delta A_{500})) is then used to calculate the concentration of biotin in the sample, typically using the Beer-Lambert Law (), where A is absorbance, (\epsilon) is the molar extinction coefficient of the HABA-avidin complex at 500 nm (approximately 34,000 Mcm at pH 7.0), b is the path length of the cuvette or microplate well, and c is the molar concentration thermofisher.comgbiosciences.comwindows.netthermofisher.com.

Prior to the assay, it is essential to remove any free, unconjugated this compound reagent from the reaction mixture, as free biotin will also displace HABA and lead to an overestimation of protein biotinylation thermofisher.comthermofisher.combroadpharm.comgbiosciences.com. This is typically achieved through dialysis or desalting thermofisher.comthermofisher.combroadpharm.comgbiosciences.com. The HABA assay can be performed in both cuvette and microplate formats thermofisher.comthermofisher.comeurogentec.comwindows.netanaspec.com. While relatively simple and quick, the HABA assay may sometimes underestimate the total number of incorporated biotin molecules compared to other methods, as it measures the biotin available for avidin binding rather than the absolute number of conjugated biotins interchim.fr. Despite this, it remains a valuable tool for routine estimation of biotinylation levels.

Advanced Research Applications of Biotin Peg2 Mal Conjugates

Targeted Drug Delivery Systems and Therapeutics

Biotin-PEG2-Mal is utilized in the design of targeted drug delivery systems by enabling the conjugation of therapeutic agents to biotin (B1667282), which can then be directed to cells or tissues expressing biotin receptors or targeted by avidin (B1170675)/streptavidin interactions. chemimpex.com

Design and Development of Targeted Nanocarriers for Drug Delivery

This compound plays a role in functionalizing nanoparticles and other nanocarriers for targeted drug delivery. By conjugating this compound to the surface of nanocarriers, researchers can impart biotinylation, allowing these carriers to bind to avidin or streptavidin, which may be conjugated to targeting ligands specific to diseased cells, such as cancer cells. chemimpex.comrsc.org This approach enhances the accumulation of the drug-loaded nanocarriers at the target site, potentially improving therapeutic efficacy and reducing off-target effects. rsc.org The PEG linker contributes to the stability and biocompatibility of the nanoparticles in biological systems. chemimpex.comrsc.org

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound can be employed as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). medchemexpress.combiomol.com PROTACs are bifunctional molecules designed to induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.com A typical PROTAC consists of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. medchemexpress.com While this compound itself contains a biotin moiety rather than an E3 ligase ligand, biotinylated linkers can be used in chemical biology approaches for target identification and validation studies involving PROTACs, often in conjunction with avidin or streptavidin for enrichment or detection. nih.gov Biotin-PEG-maleimide linkers, including those with PEG2 units, are listed as PEG-based PROTAC linkers. medchemexpress.combiomol.com

Role in Antibody-Drug Conjugates (ADCs) and other Biopharmaceutical Modalities

This compound is relevant in the development of Antibody-Drug Conjugates (ADCs). ADCs are complex biotherapeutics that selectively deliver a cytotoxic drug payload to target cells, typically cancer cells, by linking the drug to an antibody. Biotinylation reagents, such as this compound, can be used to conjugate biotin to antibodies. wikipedia.org This biotinylated antibody can then be used in strategies involving avidin or streptavidin for purification, detection, or as part of a pretargeting approach for drug delivery. The maleimide (B117702) group allows for site-specific conjugation to thiol groups on the antibody, which can be naturally present or introduced through reduction of disulfide bonds. thermofisher.com The PEG linker in this compound enhances the solubility and stability of the resulting ADC conjugates. creative-biolabs.com Biotin-PEG-maleimide linkers are specifically mentioned for their use in ADC development. creative-biolabs.comjenkemusa.com

Molecular Imaging and Diagnostic Research

This compound is valuable in molecular imaging and diagnostic applications due to the high affinity of biotin for avidin/streptavidin, which allows for sensitive detection and targeting. chemimpex.comrsc.org

Development of this compound-Based Probes for Molecular Imaging

This compound is used to create biotinylated probes for various molecular imaging techniques. chemimpex.comrsc.org By conjugating imaging agents (such as fluorescent dyes or radioisotopes) to molecules modified with this compound, researchers can develop probes that can be targeted to specific sites through biotin-avidin/streptavidin interactions. chemimpex.comrsc.org This is particularly useful for visualizing biomarkers or cells in research settings. For example, biotin-PEG-functionalized nanoparticles have been explored for cancer imaging, leveraging the targeting capabilities of biotin. rsc.org The PEG spacer helps to improve the properties of these probes, such as solubility and reduced non-specific binding. chemimpex.comrsc.org

Engineering of Biosensors and Bioassays for High-Sensitivity Detection

This compound is employed in the development of highly sensitive biosensors and bioassays. chemimpex.comcreative-biolabs.com The strong and specific interaction between biotin and avidin/streptavidin is a cornerstone of many detection systems, including ELISA and Western blot. thermofisher.com this compound can be used to immobilize biomolecules onto surfaces or to label detection antibodies or probes, enabling the capture and detection of target analytes with high sensitivity. chemimpex.compolysciences.com The maleimide group allows for covalent attachment to thiol-containing molecules, while the PEG linker helps to orient the immobilized or labeled molecules and reduce non-specific binding to the assay surface. polysciences.com Studies have utilized maleimide-PEG-biotin probes, including those with PEG2 units, in proteomic workflows for the identification of protein modifications, demonstrating their utility in highly sensitive detection methods. biorxiv.org

Nanobiotechnology and Biomaterials Science

Engineering Functional Biomaterial Surfaces for Cell Adhesion and Interaction Studies

This compound plays a significant role in modifying biomaterial surfaces to control cell adhesion and facilitate studies of cell-material interactions. By conjugating this compound to a surface, researchers can introduce biotinylation, which then serves as a docking site for avidin or streptavidin. biorxiv.org These proteins, with their multiple binding sites for biotin, can then be used to immobilize biotinylated biomolecules, such as peptides (e.g., RGD sequences), proteins, or growth factors, onto the surface in a controlled manner. biorxiv.org This layered approach, often involving a biotinylated surface followed by streptavidin and then biotinylated ligands, allows for the creation of surfaces that mimic aspects of the native extracellular matrix (ECM), influencing cell attachment, spreading, proliferation, and differentiation. nih.govresearchgate.net

Studies have utilized maleimide-PEG2-biotin, a compound structurally similar to this compound, in model systems to investigate the effects of surface functionalization on cell adhesion. broadpharm.com The maleimide group's reaction with free sulfhydryls on a modified surface creates a stable linkage. broadpharm.com Subsequent binding of biotinylated molecules via streptavidin can then present specific cues to cells. This strategy enables the systematic study of how the density and type of immobilized biomolecules affect cellular responses on engineered surfaces. nih.govresearchgate.net The PEG spacer helps to reduce non-specific protein adsorption, ensuring that cell interactions are primarily mediated by the immobilized bioactive ligands. biorxiv.org

Bioconjugation in the Assembly of Complex Supramolecular Structures

This compound is a valuable tool in the construction of complex supramolecular assemblies through site-specific bioconjugation. Its bifunctional nature allows for the directed attachment of molecules, leveraging both the maleimide-thiol reaction and the high-affinity biotin-avidin interaction. chemimpex.combroadpharm.com

In supramolecular chemistry, the predictable and strong interaction between biotin and streptavidin (or avidin) is often exploited to build intricate structures. This compound can be used to biotinylate molecules or surfaces through its maleimide group reacting with available thiols. These biotinylated entities can then serve as building blocks that self-assemble or can be precisely arranged by binding to multivalent streptavidin. This approach enables the creation of ordered architectures with defined stoichiometry and spatial arrangement of components.

Broader Academic Impact and Future Research Directions

Impact on High-Throughput Screening and Assay Development in Chemical Biology

Biotin-PEG2-Mal plays a crucial role in advancing high-throughput screening (HTS) and assay development within chemical biology. The ability to specifically label proteins and other biomolecules with biotin (B1667282) allows for their immobilization onto streptavidin-coated surfaces or beads, a common format in many HTS platforms cd-bioparticles.netchemimpex.com. This immobilization strategy enables the development of sensitive and specific assays for studying molecular interactions, enzyme activity, and binding events in a high-throughput manner.

For instance, this compound can be used to create biotinylated probes for affinity purification, facilitating the isolation and study of target molecules from complex biological mixtures chemimpex.com. In the context of assay development, the maleimide (B117702) group allows for directed conjugation to cysteine residues on proteins, providing a controlled method for orienting biomolecules on a surface or incorporating them into assay systems creative-biolabs.combiochempeg.com. The PEG spacer helps to maintain the native conformation and activity of the conjugated biomolecule, which is critical for obtaining reliable results in HTS and biochemical assays alfa-chemistry.com. Studies have utilized maleimide-PEG2-biotin for labeling cysteine residues in proteins as part of quantitative proteomics approaches to profile protein modifications, demonstrating its utility in high-sensitivity analytical methods relevant to chemical biology research nih.govnih.gov. This allows for the detection and quantification of free sulfhydryl groups in proteins, which can be indicative of redox state or post-translational modifications nih.gov.

Contribution to the Advancement of Biomolecular Engineering and Synthetic Biology

In biomolecular engineering and synthetic biology, this compound contributes to the creation of novel functional constructs and systems. Its heterobifunctional nature allows for the precise assembly of complex biomolecular architectures. By conjugating the maleimide group to a protein or peptide containing a free thiol and subsequently utilizing the biotin handle for attachment to streptavidin-functionalized materials, researchers can precisely control the orientation and spatial arrangement of biomolecules on surfaces or within hydrogels and other matrices cd-bioparticles.netnanosoftpolymers.comcreative-biolabs.com. This is particularly relevant for developing biosensors, protein arrays, and other engineered biological systems where the precise positioning of biomolecules is essential for function alfa-chemistry.com.

The PEG linker provides flexibility and reduces steric hindrance, allowing conjugated biomolecules to interact freely with their targets. This is advantageous in designing synthetic biological circuits or engineered proteins where proper folding and interaction are necessary. While specific detailed research findings solely focused on this compound's direct impact on the advancement of the entire fields of biomolecular engineering and synthetic biology in a broad sense were not extensively detailed in the search results, its fundamental utility as a precise bioconjugation tool is a foundational element for many developments in these areas. Its use in creating functionalized nanoparticles for targeted delivery also falls under the umbrella of biomolecular engineering applications cd-bioparticles.netchemimpex.com.

Emerging Trends in Multi-Modal Bioconjugation Strategies Utilizing this compound

This compound is increasingly being integrated into multi-modal bioconjugation strategies, enabling the creation of constructs with multiple functionalities. The combination of highly specific biotin-avidin binding and reactive maleimide chemistry allows for sequential or orthogonal conjugation steps cd-bioparticles.netnanosoftpolymers.comcreative-biolabs.com. For example, a molecule can be first modified with this compound via its maleimide group reacting with a thiol. This biotinylated intermediate can then be captured or immobilized using streptavidin, allowing for further modifications or the attachment of additional components through other reaction chemistries present on the initial molecule or the streptavidin complex.

This multi-modal approach is valuable for developing sophisticated probes, targeted delivery systems, and diagnostic tools that require the precise assembly of different components. The PEG spacer in this compound helps to decouple the two reactive ends, minimizing intramolecular reactions and improving the efficiency of multi-step conjugations. The use of maleimide-PEG2-biotin in workflows for labeling and identifying protein modifications exemplifies a multi-modal strategy combining chemical labeling with affinity capture and mass spectrometry analysis nih.govnih.govnih.gov. This allows for the study of complex post-translational modifications and protein interactions.

Translational Challenges and Opportunities for this compound in Applied Research

The translational potential of this compound in applied research is significant, particularly in the development of diagnostics, targeted therapeutics, and biomaterials cd-bioparticles.netchemimpex.comalfa-chemistry.comaxispharm.com. Its ability to create stable and specific bioconjugates is highly valuable for these applications.

Opportunities include the development of highly sensitive diagnostic assays that utilize biotinylated probes for capturing target analytes chemimpex.com. In targeted therapy, this compound can be used to conjugate targeting ligands (like antibodies or peptides) to therapeutic payloads or drug delivery vehicles, directing them to specific cells or tissues expressing avidin (B1170675) or streptavidin, or to targets where the maleimide can react cd-bioparticles.netchemimpex.comalfa-chemistry.com. The use of PEGylation generally enhances the pharmacokinetic properties of therapeutics by increasing solubility and reducing immunogenicity alfa-chemistry.comaxispharm.com.

Translational challenges primarily revolve around the scalability of synthesis, cost-effectiveness for large-scale applications, and ensuring the long-term stability and activity of the bioconjugates in complex biological environments. While the biotin-avidin interaction is strong, potential issues like endogenous biotinylation or the presence of biotinidase could impact the efficacy of biotin-targeted strategies in vivo. Ensuring the specificity and minimizing off-target binding of the maleimide group in complex biological systems also requires careful consideration during the design and testing phases of applied research projects. Despite these challenges, the versatility and specific reactivity of this compound offer substantial opportunities for developing innovative solutions in various applied research fields.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Biotin-PEG2-Mal to cysteine-containing proteins?

- Methodological Answer : this compound reacts specifically with free thiol groups (e.g., cysteine residues) under mildly reducing conditions (pH 6.5–7.5) to form stable thioether bonds . To optimize conjugation:

- Prepare a protein solution in a non-amine buffer (e.g., PBS, pH 7.2) to avoid competing reactions with primary amines.

- Use a 5–10 molar excess of this compound relative to the target protein’s thiol groups.

- Incubate at 4°C for 2–4 hours, followed by purification via size-exclusion chromatography or dialysis to remove unreacted reagent. Validate conjugation using SDS-PAGE with streptavidin-HRP detection .

Q. How does the PEG spacer in this compound influence biotin-avidin binding efficiency?

- Methodological Answer : The PEG2 spacer reduces steric hindrance between the biotin moiety and the target molecule, improving accessibility for streptavidin binding. To test this:

- Compare binding kinetics (e.g., surface plasmon resonance) of this compound-conjugated proteins against non-PEGylated biotin-maleimide conjugates.

- PEG spacers ≥2 units typically enhance binding avidity by ~30% in assays like ELISA .

Q. What analytical techniques are recommended for quantifying biotinylation efficiency?

- Methodological Answer :

- HABA/Avidin Assay : Measure absorbance at 500 nm to quantify free biotin post-conjugation .

- Mass Spectrometry : Identify mass shifts corresponding to this compound adducts (± 525 Da).

- Western Blot : Use streptavidin-linked fluorophores or enzymes for semi-quantitative analysis .

Advanced Research Questions

Q. How to resolve contradictions between biotinylation efficiency and functional assays (e.g., loss of protein activity post-conjugation)?

- Methodological Answer : Discrepancies may arise from maleimide overmodification or improper reaction conditions:

- Step 1 : Map conjugation sites using tryptic digest and LC-MS/MS to identify modified cysteine residues. Overmodification can disrupt active sites .

- Step 2 : Titrate this compound concentrations (1–5 molar equivalents) to balance labeling and activity retention.

- Step 3 : Compare functional assays (e.g., enzymatic activity) before/after conjugation. Use negative controls (unmodified protein) for normalization .

Q. What experimental designs mitigate variability in thiol-labeling efficiency across protein batches?

- Methodological Answer : Variability often stems from inconsistent free thiol availability:

- Pre-treatment : Reduce disulfide bonds with TCEP (1 mM, 30 min, RT) before conjugation.

- Thiol Quantification : Use Ellman’s reagent (DTNB) to measure free thiols and standardize input ratios .

- Replicate Design : Include triplicate technical replicates and orthogonal validation (e.g., fluorescence polarization) to account for batch effects .

Q. How to validate specificity of this compound in complex biological mixtures (e.g., cell lysates)?

- Methodological Answer :

- Competitive Blocking : Pre-incubate lysates with excess maleimide (e.g., N-ethylmaleimide) to confirm thiol-dependent labeling.

- Pull-down Controls : Use streptavidin beads to isolate conjugates, followed by SDS-PAGE and Coomassie staining. Compare against lysates treated with non-biotinylated maleimide .

Data Analysis & Reproducibility

Q. Why do technical replicates show high variability in this compound-based pull-down assays?

- Methodological Answer : Common sources of variability include:

- Non-specific Binding : Pre-clear lysates with unmodified streptavidin beads.

- Incomplete Washing : Optimize wash buffer stringency (e.g., 0.1% Triton X-100, 500 mM NaCl).

- Quantitative Normalization : Spike in a biotinylated control protein (e.g., biotin-BSA) for cross-experiment normalization .

Q. How to design a robust protocol for this compound-mediated surface functionalization of nanoparticles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.